molecular formula C18H26N6O B6954190 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide

Cat. No.: B6954190
M. Wt: 342.4 g/mol
InChI Key: KJAMXTWETJEXSF-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Properties

IUPAC Name

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-14-19-7-6-17(21-14)16-5-4-8-24(12-16)13-18(25)22(2)10-15-9-20-23(3)11-15/h6-7,9,11,16H,4-5,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAMXTWETJEXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN(C2)CC(=O)N(C)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the pyrimidine ring: This involves the cyclization of a suitable precursor, such as a β-diketone with guanidine.

    Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling reactions: The final compound is obtained by coupling the pyrazole, pyrimidine, and piperidine intermediates under specific conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fully saturated derivatives.

Scientific Research Applications

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its complex structure.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methylpyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.

    Pyrimidine-based compounds: These compounds share the pyrimidine ring and are often used in medicinal chemistry.

    Piperidine derivatives: These compounds share the piperidine ring and are commonly found in pharmaceuticals.

Uniqueness

N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide is unique due to its combination of three different heterocyclic rings, which can provide a diverse range of interactions and activities. This makes it a versatile compound for various applications in research and industry.

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